Falipamil vs. Alinidine and Verapamil: Superior Chronotropic-to-Inotropic Selectivity in Isolated Dog Hearts
In direct comparisons using isolated, blood-perfused dog heart preparations, falipamil demonstrated a significantly greater potency for reducing heart rate (chronotropy) relative to its effect on myocardial contractility (inotropy). This selectivity ratio is a critical differentiator for applications where preserving cardiac output is essential. While alinidine and verapamil caused marked negative chronotropic and inotropic responses, falipamil produced a dose-dependent negative chronotropic effect with only slight, transient positive inotropic responses [1]. The study concludes that the potency of the bradycardiac action, compared with the decrease in contractility, was greater for falipamil than for alinidine or verapamil [1].
| Evidence Dimension | Chronotropic-to-inotropic selectivity (bradycardic potency vs. contractility decrease) |
|---|---|
| Target Compound Data | Greater selectivity; negative chronotropic effect with slight/transient positive inotropic responses |
| Comparator Or Baseline | Alinidine and verapamil: marked negative chronotropic and inotropic responses |
| Quantified Difference | Qualitatively superior selectivity; a higher ratio of bradycardic effect to negative inotropic effect |
| Conditions | Isolated, cross-perfused canine atrial preparations; direct injection into sinus node artery (1-300 µg for falipamil) |
Why This Matters
Researchers requiring pure heart rate reduction without compromising cardiac contractility should select falipamil over alinidine or verapamil to avoid confounding negative inotropic effects in their experimental models.
- [1] Ogiwara, Y., Furukawa, Y., Saegusa, K., Takeda, M., & Chiba, S. (1988). Bradycardic effects of AQ-A 39 (falipamil) in situ and in isolated, blood-perfused dog hearts. Comparison with alinidine and verapamil. Japanese Heart Journal, 29(6), 849-861. View Source
